(S)-S007-1558

GPVI antagonism Platelet aggregation Stereoselectivity

Researchers investigating GPVI pharmacology should procure the pure (S)-enantiomer rather than the racemate (S002-333) or R-enantiomer (S004-1032). (S)-S007-1558 engages the primary losartan-binding pocket without dual-site occupancy confounding (racemate IC50 6.7 µM vs. 25.3 µM for S-enantiomer alone). It serves as a validated reference standard for GPVI antagonist screening, confirmed by MST and STD NMR. The pronounced CYP2B6 inhibition (IC50 5.28 µM) of the S-enantiomer, absent in the R-form (>50 µM), makes it essential for stereoselective metabolism and DDI risk studies. For in vivo PK/PD modeling, only the single enantiomer eliminates the 1.7-fold bioavailability divergence observed with racemate dosing.

Molecular Formula C19H19N3O4S
Molecular Weight 385.4 g/mol
Cat. No. B12404513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-S007-1558
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CC2C(=O)N)C4=CC=CC=C4N3
InChIInChI=1S/C19H19N3O4S/c1-26-12-6-8-13(9-7-12)27(24,25)22-11-17-15(10-18(22)19(20)23)14-4-2-3-5-16(14)21-17/h2-9,18,21H,10-11H2,1H3,(H2,20,23)/t18-/m0/s1
InChIKeyKBVPHVCPUVDXOQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-S007-1558 Procurement Guide: S-Enantiomer of Tetrahydropyridoindole GPVI Antagonist for Antithrombotic Research


(S)-S007-1558 (CAS 1327156-14-8), also designated GPVI antagonist 1 or compound 5, is the S-enantiomer of a tetrahydropyridoindole-based small molecule that acts as a glycoprotein VI (GPVI) platelet receptor antagonist [1]. It is the active stereoisomer of the racemic antithrombotic agent S002-333, which was developed as a novel inhibitor of collagen-induced platelet activation [2]. The compound exhibits an IC50 of 25.3 μM against collagen-induced platelet aggregation in vitro, functioning as a direct GPVI receptor antagonist rather than a broad-spectrum antiplatelet agent [3].

Why (S)-S007-1558 Cannot Be Substituted with Racemic S002-333 or the R-Enantiomer in Preclinical Development


Substituting (S)-S007-1558 with its racemic mixture (S002-333) or the R-enantiomer (S004-1032) introduces profound stereoselective differences in both target engagement and metabolic fate that materially alter research outcomes. The racemate exhibits a 3.8-fold lower IC50 (6.7 μM) than (S)-S007-1558 alone due to cooperative binding across two distinct GPVI interaction sites, while the R-enantiomer is 5-fold less potent (IC50 126.3 μM) and fails to engage the primary binding pocket effectively [1]. Furthermore, the S-enantiomer demonstrates potent CYP2B6 inhibition (IC50 5.28 μM) whereas the R-enantiomer shows negligible inhibition (IC50 >50 μM), creating divergent drug-drug interaction risk profiles [2]. In vivo, oral bioavailability of the S-enantiomer is approximately 1.7-fold lower than the R-enantiomer due to stereoselective hepatic first-pass metabolism, meaning pharmacokinetic exposure cannot be extrapolated from racemate data [3]. These orthogonal differences in pharmacology, CYP inhibition liability, and disposition render cross-substitution scientifically invalid for any study requiring mechanistic interpretation or translational relevance.

(S)-S007-1558 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Enantiomers and In-Class GPVI Antagonists


GPVI Antagonism Potency: S-Enantiomer Outperforms R-Enantiomer by 5-Fold but Remains Less Potent than Racemate

In the same experimental system measuring collagen-induced platelet aggregation, (S)-S007-1558 (S-enantiomer) exhibits an IC50 of 25.3 μM, which is 5.0-fold more potent than the R-enantiomer S004-1032 (IC50 126.3 μM) but 3.8-fold less potent than the racemic mixture S002-333 (IC50 6.7 μM) [1]. Molecular modeling revealed that the S-enantiomer preferentially binds the primary GPVI antagonist site (the losartan-binding pocket), whereas the R-enantiomer occupies a distinct secondary binding site, and the racemate achieves cooperative occupancy of both sites simultaneously [1].

GPVI antagonism Platelet aggregation Stereoselectivity

CYP2B6 Inhibition Liability: S-Enantiomer Shows Potent Inhibition While R-Enantiomer Is Inactive

In a comprehensive screen against nine major human CYP isoforms using human liver microsomes, (S)-S007-1558 exhibited potent inhibition of CYP2B6-catalyzed bupropion 6-hydroxylation with an IC50 of 5.28 ± 1.25 μM and a Ki of 5.09 ± 1.05 μM (non-competitive mechanism), whereas the R-enantiomer S004-1032 showed negligible inhibition (IC50 >50 μM) [1]. Inhibition of other CYP isoforms (1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) was substantially negligible for both enantiomers [1]. No time-dependent inhibition was observed after 30 min NADPH preincubation [1].

CYP inhibition Drug-drug interaction Stereoselectivity

Metabolic Stability: S-Enantiomer Is the Most Metabolically Labile of the Three Forms

In pooled human liver microsomes (PHLM), (S)-S007-1558 exhibited the highest in vitro intrinsic clearance (CLint) among the three forms: 0.036 ± 0.005 mL/min/mg protein, compared to 0.027 ± 0.005 for the racemate S002-333 and 0.025 ± 0.004 for the R-enantiomer S004-1032, indicating that (S)-S007-1558 is the most metabolically unstable of the series [1]. CYP2C19 was identified as the major CYP isoform contributing to metabolism of both S002-333 and (S)-S007-1558, whereas CYP3A4 showed greater involvement in S004-1032 metabolism [2]. The net phase-I metabolism of (S)-S007-1558 was 38.3%, exceeding that of S004-1032 (31.4%) and S002-333 (29.9%) [2].

Metabolic stability Intrinsic clearance Hepatic metabolism

Oral Bioavailability: S-Enantiomer Exhibits 1.7-Fold Lower Systemic Exposure than R-Enantiomer

Following oral administration of racemic S002-333 to mice, substantial stereoselectivity was observed: the oral AUC0-∞ of (S)-S007-1558 was 861.55 ± 182.07 h·ng/mL, whereas the R-enantiomer S004-1032 achieved an AUC0-∞ of 1228.21 ± 97.55 h·ng/mL, representing a 1.43-fold higher exposure for the R-enantiomer [1]. The absolute oral bioavailability of the R-enantiomer was approximately 1.7-fold higher than that of the S-enantiomer [1]. In vitro incubation with mouse liver microsomes confirmed that the S-enantiomer depleted significantly faster than the R-enantiomer, establishing stereoselective hepatic first-pass metabolism as the primary driver of this bioavailability difference [1].

Oral bioavailability Pharmacokinetics Stereoselective disposition

Ranking Among GPVI Small-Molecule Modulators: Identified as One of Two Most Viable Candidates in Head-to-Head Assessment

In the first published side-by-side comparative assessment of all reported small-molecule GPVI modulators, which evaluated functional activity on platelet activation and aggregation using flow cytometry, light transmission aggregometry, and electrical impedance aggregometry, (S)-S007-1558 (compound 5) and losartan were identified as the two most viable GPVI modulators among all compounds examined [1]. The study employed microscale thermophoresis (MST) and saturation transfer difference (STD) NMR to validate direct GPVI binding, distinguishing true receptor engagement from assay artifacts that had confounded earlier reports on other compounds [1].

GPVI modulators Comparative pharmacology Small-molecule antagonist

Cytotoxicity Profile: No Toxicity Observed in B16F10 Melanoma Cells at Tested Concentrations

In MTT cytotoxicity screening using B16F10 melanoma cells, (S)-S007-1558 (as part of the enantiomer series) exhibited no toxic effect on the cells at the concentrations tested [1]. This finding, while limited in scope, provides a baseline indication that the tetrahydropyridoindole scaffold does not induce overt cytotoxicity in this cell line under the assay conditions. However, this data does not constitute a comprehensive safety assessment and should be interpreted as preliminary supporting evidence only.

Cytotoxicity Safety pharmacology In vitro toxicology

(S)-S007-1558 Optimal Use Cases: Research and Preclinical Application Scenarios Based on Differentiated Evidence


Mechanistic Studies of GPVI Primary Binding Site Pharmacology

(S)-S007-1558 is the preferred reagent for investigating the pharmacology of the primary GPVI antagonist binding site (the losartan-binding pocket) without confounding dual-site occupancy effects. Molecular modeling demonstrates that the S-enantiomer engages this primary site with favorable interactions, whereas the R-enantiomer occupies a secondary site and the racemate binds both [1]. Researchers requiring clean interpretation of structure-activity relationships or binding kinetics at the canonical GPVI ligand-binding domain should procure the pure S-enantiomer rather than the racemate.

Benchmarking Novel GPVI Antagonists in Validated Comparative Frameworks

(S)-S007-1558 (compound 5) serves as a validated reference standard for benchmarking new GPVI antagonists, having been independently confirmed as one of only two viable small-molecule GPVI modulators in a comprehensive side-by-side comparative assessment [2]. The compound's confirmed target engagement via MST and STD NMR, along with reproducible functional activity across multiple platelet aggregation assay formats, establishes it as a reliable positive control for screening campaigns and assay development.

Stereoselective CYP2B6-Mediated Drug-Drug Interaction Studies

The pronounced stereoselective inhibition of CYP2B6 by (S)-S007-1558 (IC50 5.28 μM) in contrast to the inactive R-enantiomer (IC50 >50 μM) makes the pure S-enantiomer a valuable tool compound for studying stereochemical determinants of CYP2B6 inhibition [3]. This differential profile enables mechanistic investigations of CYP2B6 active site stereoselectivity and provides a reference inhibitor for DDI risk assessment in antithrombotic drug discovery programs where CYP2B6 liabilities must be characterized.

In Vivo Pharmacokinetic Studies Requiring Defined Stereoisomer Exposure

For in vivo studies where precise control over stereoisomer exposure is critical, (S)-S007-1558 must be used as a single enantiomer rather than as part of the racemate. The stereoselective oral bioavailability (1.7-fold lower than R-enantiomer) and more rapid hepatic clearance of the S-enantiomer mean that racemate administration yields divergent and unpredictable exposure profiles for each stereoisomer [4]. Procurement of pure (S)-S007-1558 enables accurate dose-exposure-response modeling and eliminates pharmacokinetic confounding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-S007-1558

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.